

# Technical Guide: 4-Bromo-3-nitrobenzaldehyde

## Melting Point & Characterization

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### Compound of Interest

Compound Name: 4-Bromo-3-nitrobenzaldehyde

CAS No.: 163596-75-6

Cat. No.: B060800

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## Executive Summary

Precise characterization of **4-Bromo-3-nitrobenzaldehyde** (CAS: 163596-75-6) is a critical quality gate in the synthesis of pharmacophores involving benzimidazole or quinazoline scaffolds. The accepted melting point (MP) range for high-purity (>97%) samples is 104–108 °C.[1] Deviations from this range typically indicate regiochemical isomer contamination (specifically the 2-nitro isomer) or solvent occlusion.

This guide provides a definitive technical analysis of the physicochemical properties, synthesis-driven impurity profiles, and validated protocols for thermal analysis.

## Physicochemical Profile

The following data represents the "Gold Standard" for analytical grade **4-Bromo-3-nitrobenzaldehyde**.

Property	Specification
IUPAC Name	4-Bromo-3-nitrobenzaldehyde
CAS Registry Number	
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrNO <sub>3</sub>
Molecular Weight	230.02 g/mol
Melting Point Range	104 – 108 °C (Lit.) <sup>[1]</sup>
Appearance	Pale yellow to light brown crystalline solid
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water

## Thermodynamic & Structural Context<sup>[3]</sup>

### Structural Causality of Melting Point

The melting point of 104–108 °C is relatively high for a disubstituted benzaldehyde, driven by specific intermolecular forces:

- **Dipole-Dipole Interactions:** The nitro group (-NO<sub>2</sub>) at the 3-position and the aldehyde (-CHO) at the 1-position are strong electron-withdrawing groups, creating a significant dipole moment that enhances lattice energy.
- **Crystal Packing:** The bromine atom at the 4-position provides steric bulk and polarizability (halogen bonding potential), which stabilizes the crystal lattice compared to non-halogenated analogs.

### Impurity Impact (Melting Point Depression)

The most common impurity is the 2-nitro isomer (4-bromo-2-nitrobenzaldehyde), which has a significantly different crystal habit. Even 1-2% contamination can depress the MP by 5–10 °C and widen the range (e.g., to 95–102 °C), signaling a failure in regioselectivity during nitration.

## Synthesis & Regiochemistry<sup>[4][5]</sup>

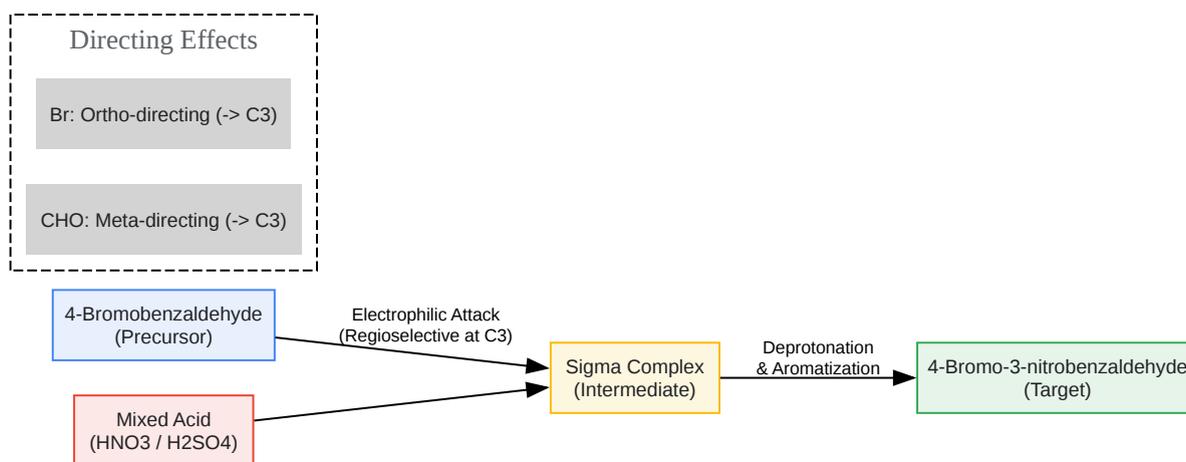
To understand the melting point, one must understand the synthesis. The high purity required to achieve the 104–108 °C range is a result of the synergistic directing effects of the substituents on the precursor.

## Reaction Mechanism

The standard synthesis involves the nitration of 4-bromobenzaldehyde.

- Aldehyde (-CHO): A strong electron-withdrawing group, it directs incoming electrophiles to the meta position (Position 3).
- Bromine (-Br): A weak deactivator but an ortho/para director.[2] Relative to itself (at Position 4), the ortho positions are 3 and 5.
- Conclusion: Both substituents direct the incoming nitro group to Position 3, making this reaction highly regioselective.

## Synthesis Workflow Diagram



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Figure 1: Synergistic directing effects ensure high regioselectivity, minimizing isomer impurities that lower melting point.

## Experimental Protocols

### Melting Point Determination (Capillary Method)

Standard: ASTM E324 or equivalent.

- Sample Prep: Dry the sample in a vacuum desiccator over  $P_2O_5$  for 4 hours to remove surface moisture. Grind to a fine powder.
- Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.[3]
- Ramp Rate:
  - Fast Ramp: 10 °C/min up to 90 °C.
  - Critical Ramp: 1.0 °C/min from 90 °C to 110 °C.
- Observation: Record the temperature of the first visible liquid droplet (Onset) and the disappearance of the last solid crystal (Clear Point).
- Acceptance: The range (Clear Point - Onset) should not exceed 2.0 °C.

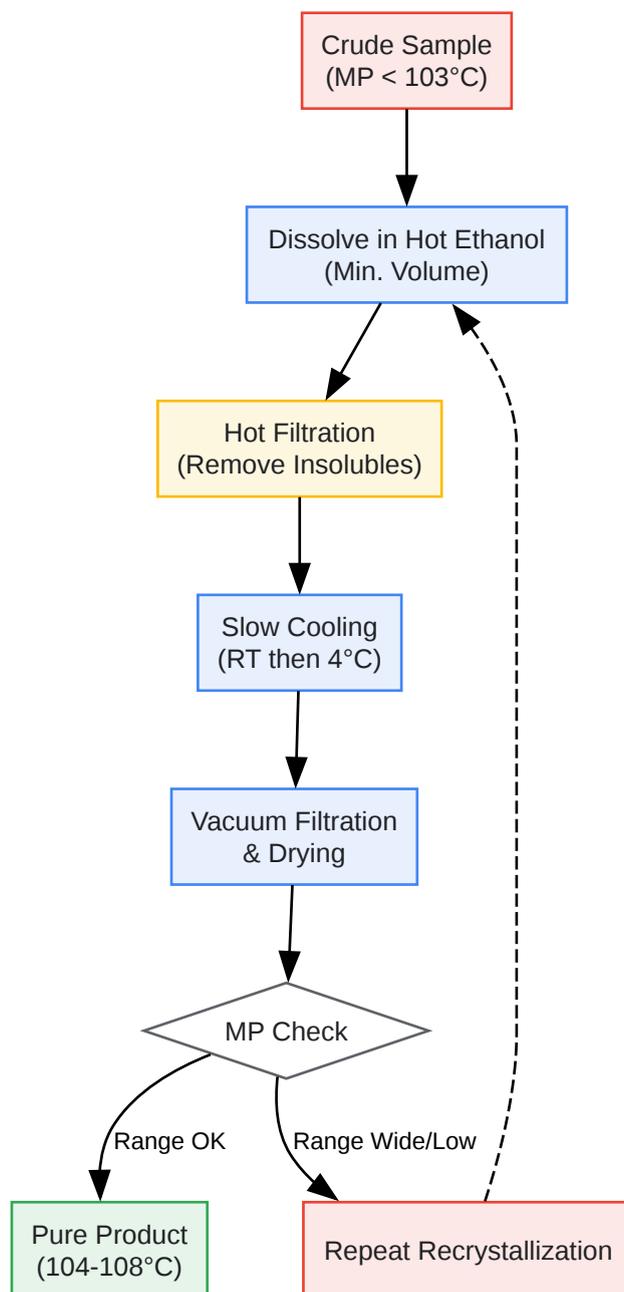
### Purification (Recrystallization)

If the MP is found to be  $<103$  °C, recrystallization is required.[4][2]

- Solvent System: Ethanol (95%) or Ethanol/Water (9:1).
- Protocol:
  - Dissolve crude solid in minimum boiling ethanol ( $\sim 78$  °C).
  - If insoluble particles remain, hot filter.
  - Allow to cool slowly to room temperature (do not shock cool on ice immediately; this traps impurities).
  - Once crystallization begins, cool to 0–4 °C.

- Filter and wash with cold ethanol.
- Vacuum Dry: Essential to remove solvent, which acts as a plasticizer and depresses MP.

## Purification Logic Diagram



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Figure 2: Step-by-step logic for restoring the melting point integrity of the compound.

## Applications in Drug Development

**4-Bromo-3-nitrobenzaldehyde** acts as a versatile "linchpin" intermediate due to its orthogonal reactivity:

- Suzuki-Miyaura Coupling: The aryl bromide allows for carbon-carbon bond formation, extending the carbon skeleton.
- Reductive Amination: The aldehyde group is a gateway to benzylamines.
- Nitro Reduction: The nitro group can be reduced to an aniline, enabling the formation of benzimidazoles (common in kinase inhibitors).

**Storage Warning:** Aldehydes are prone to oxidation to carboxylic acids (4-bromo-3-nitrobenzoic acid) upon air exposure. This oxidation significantly alters the MP (Acid MP > 200 °C). Always store under inert gas (Argon/Nitrogen) at 2–8 °C.

## References

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